molecular formula C13H19N3OS B3985929 N-(2,3-DIMETHYLPHENYL)-N'-MORPHOLINOTHIOUREA

N-(2,3-DIMETHYLPHENYL)-N'-MORPHOLINOTHIOUREA

Cat. No.: B3985929
M. Wt: 265.38 g/mol
InChI Key: PSCVJDSOPBFPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA typically involves the reaction of 2,3-dimethylaniline with morpholine and thiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme can be represented as follows:

    Step 1: 2,3-Dimethylaniline is reacted with thiocyanate in the presence of a base such as sodium hydroxide to form the corresponding thiourea intermediate.

    Step 2: The thiourea intermediate is then reacted with morpholine to yield N-(2,3-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Lacks the dimethyl and morpholine groups, resulting in different chemical properties and applications.

    N-(2,4-Dimethylphenyl)-N’-morpholinothiourea: Similar structure but with different substitution pattern on the phenyl ring.

    N-(2,3-Dimethylphenyl)-N’-piperidinothiourea: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

N-(2,3-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA is unique due to the presence of both the dimethylphenyl group and the morpholine ring, which confer specific chemical reactivity and potential biological activity. These structural features distinguish it from other thioureas and contribute to its diverse applications in various fields.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-10-4-3-5-12(11(10)2)14-13(18)15-16-6-8-17-9-7-16/h3-5H,6-9H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCVJDSOPBFPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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